Lapatinib 2-Fluoro Impurity

Beschreibung

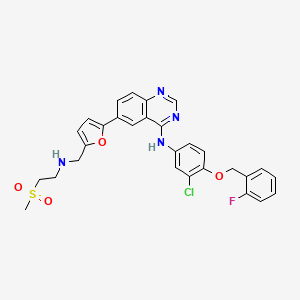

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)13-12-32-16-22-8-11-27(39-22)19-6-9-26-23(14-19)29(34-18-33-26)35-21-7-10-28(24(30)15-21)38-17-20-4-2-3-5-25(20)31/h2-11,14-15,18,32H,12-13,16-17H2,1H3,(H,33,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSNUFCAWIGPSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC=CC=C5F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26ClFN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 2-Fluoro Isomer: A Technical Guide to the Structure, Synthesis, and Analysis of a Key Lapatinib Impurity

Introduction

In the landscape of targeted cancer therapy, Lapatinib stands as a crucial small molecule inhibitor of the tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR, ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2).[1][2] Its efficacy in the treatment of HER2-positive breast cancer is well-documented.[2][3] However, the chemical synthesis of a complex molecule like Lapatinib is a multi-step process where the formation of impurities is an inherent challenge. Understanding the profile of these impurities is not merely an academic exercise; it is a cornerstone of pharmaceutical quality control, ensuring the safety and efficacy of the final drug product.

This technical guide provides an in-depth exploration of a critical process-related impurity: the Lapatinib 2-Fluoro Impurity. We will delve into its chemical structure, elucidate the mechanistic pathways of its formation, and provide detailed analytical methodologies for its detection and quantification. This document is intended for researchers, analytical scientists, and professionals in drug development who require a comprehensive understanding of this specific impurity.

Unveiling the Chemical Identity of Lapatinib 2-Fluoro Impurity

The Lapatinib 2-Fluoro Impurity is a positional isomer of the active pharmaceutical ingredient (API). The core molecular scaffold remains identical to Lapatinib, with the distinguishing feature being the location of the fluorine atom on the benzyloxy substituent.

Structural Elucidation

The definitive chemical structure of the Lapatinib 2-Fluoro Impurity is detailed in the following table:

| Parameter | Information | Source(s) |

| IUPAC Name | N-(3-chloro-4-((2-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine | [4][5] |

| CAS Number | 1393112-45-2 | [1][4][5] |

| Molecular Formula | C29H26ClFN4O4S | [1][4][5] |

| Molecular Weight | 581.07 g/mol | [1][5] |

The structural variance from Lapatinib, which possesses a fluorine atom at the 3-position of the benzyl ring, is illustrated below. This seemingly minor positional shift has significant implications for analytical separation and characterization.

Caption: Comparison of Lapatinib and its 2-Fluoro Impurity.

Genesis of the Impurity: Synthetic Pathways and Mechanistic Insights

The presence of the Lapatinib 2-Fluoro Impurity is primarily attributed to the carry-over of an isomeric impurity from a key starting material. The multi-step synthesis of Lapatinib involves the coupling of a substituted aniline with a quinazoline core.[1]

The Critical Precursor: 3-Chloro-4-(benzyloxy)aniline Isomers

The synthesis of the aniline intermediate, 3-chloro-4-(benzyloxy)aniline, is a critical control point. If the fluorinated benzyl halide used in its preparation contains the 2-fluoro isomer in addition to the desired 3-fluoro isomer, a corresponding mixture of aniline isomers will be produced. This impurity, 3-chloro-4-[(2-fluorobenzyl)oxy]aniline, will then participate in the subsequent coupling reaction, leading to the formation of the Lapatinib 2-Fluoro Impurity in the final API.[1]

Caption: Synthetic pathway leading to the formation of Lapatinib 2-Fluoro Impurity.

A patent for Lapatinib has highlighted that a batch of 3-chloro-4-[(3-fluorobenzyl)oxy]aniline containing 0.066% of the 2-fluoro isomer impurity resulted in the final Lapatinib product containing 0.024% of this compound.[1] This underscores the critical need for stringent control of starting material purity.

Analytical Strategies for Detection and Quantification

The subtle structural difference between Lapatinib and its 2-fluoro isomer necessitates the use of high-resolution analytical techniques for their effective separation and quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[1][6][7]

Protocol: RP-HPLC Method for Lapatinib and its Impurities

The following protocol is a representative method for the analysis of Lapatinib and its related substances, including the 2-Fluoro Impurity. Method development and validation should be performed in accordance with ICH guidelines.[6][7]

3.1.1. Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18, 100 x 4.6 mm, 3.5 µm | Provides good retention and resolution for non-polar to moderately polar compounds. |

| Mobile Phase A | 10 mM Ammonium formate, pH 4.5 (adjusted with formic acid) | Buffered aqueous phase to control the ionization state of the analytes. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compounds from the stationary phase. |

| Gradient Program | Optimized for separation | A gradient is necessary to resolve closely eluting impurities from the main API peak. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 45°C | Elevated temperature can improve peak shape and reduce viscosity. |

| Detection Wavelength | 261 nm | A wavelength where Lapatinib and its impurities exhibit significant UV absorbance. |

| Injection Volume | 5 µL | A small injection volume to prevent column overloading. |

3.1.2. Sample Preparation

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Lapatinib 2-Fluoro Impurity reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Lapatinib drug substance or product in the diluent to a specified concentration.

3.1.3. System Suitability

Prior to sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:

-

Resolution: The resolution between the Lapatinib peak and the 2-Fluoro Impurity peak should be greater than 1.5.

-

Tailing Factor: The tailing factor for the Lapatinib peak should be less than 2.0.

-

Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0%.

Advanced Analytical Techniques

For definitive structural confirmation and characterization, especially during reference standard qualification, a combination of analytical techniques is employed:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight information and fragmentation patterns, confirming the identity of the impurity.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the exact position of the fluorine atom on the benzyl ring. Two-dimensional NMR techniques can provide unambiguous structural assignment.[1]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[9]

The Significance of the 2-Fluoro Impurity in Drug Development

The Lapatinib 2-Fluoro Impurity serves as a critical tool in pharmaceutical research and quality control.[1] Its primary roles include:

-

Structure-Activity Relationship (SAR) Studies: As a close structural analog, it aids in understanding the specific binding interactions of Lapatinib with its target kinases, EGFR and HER2.[1] Probing how subtle changes, like the fluorine position, affect activity can provide insights for the design of next-generation inhibitors.

-

Analytical Method Validation: It is an indispensable reference standard for the development and validation of stability-indicating analytical methods.[1] Its use ensures the accuracy and reliability of methods used to assess the purity of the Lapatinib drug substance.

-

Understanding Drug Resistance: Studying how structural variants interact with mutated kinase domains can contribute to the understanding of drug resistance mechanisms.[1]

Conclusion

The Lapatinib 2-Fluoro Impurity, while a minor component, represents a significant aspect of the chemistry and analysis of Lapatinib. A thorough understanding of its structure, origin, and analytical determination is paramount for ensuring the quality, safety, and efficacy of this important anticancer therapeutic. The control of this impurity begins with the stringent quality assessment of starting materials and is verified through robust, validated analytical methods. As our understanding of the subtle interplay between chemical structure and biological activity continues to evolve, the study of such impurities will remain a critical endeavor in the field of drug development.

References

- Lapatinib 2-Fluoro Impurity | Research Compound - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPVgoD6sH4dxB7W09a3FpATO5JfM89kcRg-A8SQILrA-QRLqRCp4jjKUK3cl5cz8DoHnSCNBNxsCDw1bj_FDMXNuoSPpQz54ezelp-wZA8oqLZx6dg9LIcIso9MS5ReAJtlVg1]

- Lapatinib 2-Fluoro Impurity | CAS 1393112-45-2 - Veeprho. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGleaoBJL679NWJ84zU6l5B3m34oR-XWyMxNxRNFNs3bpsi2kokO0It4ksH1LL2qxffaOTpmgTo7BMjaiSdhc09aGLCMrTEeFlZkbKs8bZ0zYlPsIJq7Rm4CBxpRlesR-1StbR-MgxwmFUnqskzDjj_L5gYLPam4M6fQT0GtRiZeeq5PA==]

- Lapatinib 2-Fluoro Impurity - SRIRAMCHEM. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfF4cfpUatAZCe_gp_3MZSkQGN4tRczMVzG86ZAw543mxNDGYLteViYCJk68dp0F-UE78_-KMFVLNaPtw_VYiGumTUfXEgBqTkG8OPeLyBqg6lwz_1pMib8t4cKyc-EVFpvDWEJtYmidNP9z3CG8ycxNYUs8uH]

- The Analytical Method Development for Genotoxic Impurities of Lapatinib Ditosylate Monohydrate by Reversed Phase High-Performance Liquid Chromatography - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy1OB-CsqaDivp5VuOAl9GQl-3P9-jntIOCNacReQutOnlZEww36VLI-lrvejFQh4NWE4q_7kPXiHC7acSbMVYMNBlYIvkc6EYko9e-2cNSUHPX_yDP2t5cjw7xFilgxQ2a8tm]

- US8927558B2 - Methods for detecting and reducing impurities of Lapatinib and salts thereof - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOHuJ4-sUoPUQp7FVfLtKfarjgGo6LPVRu9fGdNMJTUZ2O_rT6H66kIzjZbyzkvnFGQ0cKoRwr2Zf-8bNVX_rHxuCg3hDIGz2bws0836lpYpQod_rqK5zJWZ2YQAo0YbPunyDaRn4w5p80nA==]

- Analytical Method Development for Genotoxic Impurities of Lapatinib Ditosylate Monohydrate by Reversed Phase High-Performance Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvqiiIRI9P1o4BcWThDREi4XgHwUDbGkU5mSdDv_mcmTAJyG2u_sfTIzNFpVDHX5HOo0im2jQf2tZJ04WQrGGJAF6_pbuCIgByDv7lkHRGgZMGW6vRVPIWyOjBuVilzHSqywpzDgwEBIBRj2SBZUuEXma4v3HmDvH0jg==]

- Lapatinib 2-Fluoro Analog | 1393112-45-2 - SynThink Research Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDgiWGiV1OERSJwoOzOzbroHQ3DMPiim6Sg-cI0ZaOkgCP2KJhh6j6BvVdcUPE49sD_ZDXkl4_cmtyO6qGTqV51FtEk4qarBAMLXpPHHcXqtzxSGyMqQEtRJmzE0FJgZDw5g_-N6S_s0BO8KillKpMB7305Ww5uHMF1YM=]

- Method for determining content of impurities in lapatinib by using lc-ms/ms - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFySHP4H8PmPOd1pRJk4CCGj7Kesi3syjlVp_6jYUvSpCDsv5EZ6v9b5KiAg1gtXtbad8KpVplRrRKRXOvaNuCvjq5oDTgBbCTkGkKyENE0ZpLx6kre4ZDcWUHf0jSWM20u8cUSG3wOvjBGE7cUjQ==]

- Lapatinib Impurity 2 - Axios Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErvIHoA-4aQbPXiaLKz0dDsamYLT3O1VDRzCCC4fVJICk2at8NL-20s7Cp5BxQOMCla8a10p7GH_2MdtFP3QjfvMPCjUfBJT4KEmunMq7oHZEf2UW6W9ZwkXb97r3eSUqp8zfB0GEvTTgLf9Ocox4getnSMdynCQ==]

- Ivaturi et al., IJPSR, 2017; Vol. 8(7): 3081-3091. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJZJzbasOZSU7ObNrC9kvL1lx_qUyAbPn72_GR1ot8aTExGVbEbR3Sj-HUWCIv0Au1jLX3X7F8Gm-MTIoG9EpUfLmpEhd_Ld2pBbBAWi9NjFmzxLi_sF_Lqu6GuVRQ4_HbZFjApsRN6iNCxk1AaQ==]

- Lapatinib-impurities - Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLWUIh9RgkT8jwQ7YtG0tqhpQnQb-Aaqp7Ho96RrWYdPUicCxN63r_9pxrtLvYrjvwILDphwmsbcbWndhQ_iIEYPQ3slSq14a4AZzqBCAio0FXfkETbGgfF0ymOWvA1Q4Y57FOBRMRoRlPM4tRLtAyLvHoeUBJLsQS1Otr]

- Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeENvrPeS1xYAE-qL9cOLsRNTv87MOF47oGbUjC1DisObjMCJKtOTg1qiv_5cOJ0ICyKNw6t3b9Zflc_-0PdiuhTuvQLojt5LFFWN3vLQg3zRqePojPt4hI40zefPAWqTL1Pa5hbEtg5I5JrntPQ==]

- Lapatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr5mHa2RxTAlgORduimhvbp_yXYADhFktDUIr1wSx9ipQD2w6qjCyqEeFzosdDx6hXE8Wp_3N4vdbdjU5VqpTqPd_9s8kbQSvhTNB9CIOQe9hK9-7pogywLNm16uPwTPhnoHW1_-mqloFVShTQx6z6zNSpk_O5Ap9khC1d]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lapatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. veeprho.com [veeprho.com]

- 5. Lapatinib 2-Fluoro Impurity - SRIRAMCHEM [sriramchem.com]

- 6. The Analytical Method Development for Genotoxic Impurities of Lapatinib Ditosylate Monohydrate by Reversed Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. WO2016090730A1 - Method for determining content of impurities in lapatinib by using lc-ms/ms - Google Patents [patents.google.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Lapatinib 2-Fluoro Impurity

Abstract

Lapatinib is a potent dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), pivotal in the treatment of HER2-positive breast cancer.[1] The control of impurities in active pharmaceutical ingredients (APIs) is a critical mandate of regulatory bodies to ensure the safety and efficacy of therapeutic products. This guide provides an in-depth exploration of the Lapatinib 2-Fluoro Impurity, a significant process-related impurity. We will detail its likely synthetic origin, present a robust protocol for its deliberate synthesis as a reference standard, and outline a comprehensive characterization strategy employing modern analytical techniques. This document is intended for researchers, analytical scientists, and process chemists in the field of drug development and manufacturing.

Introduction: The Imperative of Impurity Profiling in Lapatinib

The therapeutic success of targeted agents like Lapatinib is contingent upon the stringent quality control of the drug substance. Impurities, even in minute quantities, can potentially alter the drug's efficacy, introduce toxicity, or lead to unforeseen side effects. The 2-Fluoro impurity of Lapatinib is a positional isomer of the parent drug, differing only in the location of a fluorine atom on the benzyloxy side chain. While the parent molecule contains a 3-fluoro substituent, this impurity possesses a 2-fluoro substituent. Such subtle isomeric differences can lead to significant variations in biological activity and metabolic fate, making its detection and quantification essential.

The strategic incorporation of fluorine is a well-established practice in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3][4][5][6] However, the precise positioning of the fluorine atom is critical. An isomeric impurity like the 2-Fluoro analogue necessitates a complete characterization to understand its potential impact and to develop analytical methods capable of resolving it from the Lapatinib API.

Genesis of the Impurity: A Precursor-Driven Pathway

The formation of the Lapatinib 2-Fluoro Impurity is not a result of drug degradation but is a process-related impurity. Its origin can be traced back to the purity of the starting materials used in the multi-step synthesis of Lapatinib.[7] The key coupling reaction in the Lapatinib synthesis involves the reaction of a substituted quinazoline core with 3-chloro-4-[(3-fluorobenzyl)oxy]aniline .

The presence of the corresponding positional isomer, 3-chloro-4-[(2-fluorobenzyl)oxy]aniline , as an impurity in this key precursor is the direct cause of the formation of the Lapatinib 2-Fluoro Impurity.[7] If this precursor impurity is present, it will react alongside the intended material, carrying the isomeric flaw through to the final API. Patent literature has highlighted that even a small percentage (0.066%) of the 2-fluoro isomer in the aniline precursor can result in a detectable level (0.024%) of the final impurity in the Lapatinib product.[7] This underscores the critical need for rigorous quality control of all starting materials.

Caption: Synthetic origin of the Lapatinib 2-Fluoro Impurity.

Deliberate Synthesis of the Reference Standard

To accurately quantify and control this impurity, a pure reference standard is required. The following protocol outlines a plausible synthetic route for the Lapatinib 2-Fluoro Impurity, mirroring the established synthesis of Lapatinib but utilizing the isomeric precursor.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 3-Chloro-4-[(2-fluorobenzyl)oxy]aniline.

-

To a solution of 4-amino-2-chlorophenol in a suitable solvent (e.g., DMF), add a base such as potassium carbonate.

-

Slowly add 2-fluorobenzyl bromide at room temperature and stir the reaction mixture until completion (monitored by TLC).

-

Perform an aqueous workup, extract the product with a suitable organic solvent (e.g., ethyl acetate), and purify by column chromatography to yield the pure aniline precursor.

-

-

Step 2: Coupling to form the final impurity.

-

In a reaction vessel, charge N-[3-chloro-4-[(2-fluorobenzyl)oxy]phenyl]-6-iodo-4-quinazoline amine and a suitable palladium catalyst (e.g., 10% Pd/C).[8]

-

Add a solvent such as ethanol, followed by triethylamine.[8]

-

Heat the reaction to reflux and monitor for completion.[8]

-

Cool the reaction, filter the catalyst, and concentrate the filtrate.

-

The crude product can then be subjected to further reactions to install the furan side chain, similar to established Lapatinib syntheses, to yield the final Lapatinib 2-Fluoro Impurity.[9]

-

-

Step 3: Purification.

-

The final crude product must be purified extensively, typically using preparative HPLC or column chromatography, to achieve a reference standard purity of >99.5%.

-

The purity of the final standard must be confirmed by the characterization methods described below.

-

Comprehensive Characterization Strategy

A multi-faceted analytical approach is necessary to unambiguously confirm the structure and purity of the synthesized reference standard and to detect it in batches of Lapatinib API. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for separation and quantification, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

Caption: A typical workflow for the characterization of the impurity.

Chromatographic Analysis: RP-HPLC

A stability-indicating reverse-phase HPLC (RP-HPLC) method is the cornerstone for separating the 2-Fluoro impurity from Lapatinib and other related substances. The method must be validated according to ICH guidelines.[10]

Protocol: RP-HPLC Method

-

Instrumentation: Standard HPLC system with a UV or Diode Array Detector (DAD).

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[11][12] A high-resolution column is critical for separating positional isomers.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium formate pH 4.5) and an organic modifier (e.g., acetonitrile or methanol).[12][13] A typical mobile phase could be a mixture of water, methanol, and trifluoroacetic acid (30:70:0.1 v/v/v).[12]

-

Flow Rate: 1.0 - 1.2 mL/min.[12]

-

Column Temperature: 30°C.[12]

-

Injection Volume: 10-20 µL.[11]

-

Diluent: A mixture of water and acetonitrile (e.g., 40:60 v/v) is commonly used.[13]

Rationale: The C18 stationary phase provides the necessary hydrophobicity to retain Lapatinib and its impurities. The mobile phase composition is optimized to exploit the subtle differences in polarity between the 2-fluoro and 3-fluoro isomers, enabling their separation. The use of a DAD allows for peak purity analysis and confirmation that the impurity peak is spectrally homogenous.

Mass Spectrometry (MS) Analysis

MS is used to confirm the molecular weight of the impurity, providing strong evidence for its identity.

Protocol: LC-MS Analysis

-

Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for this class of compounds.

-

Analysis: The sample, separated by the HPLC method described above, is introduced directly into the MS. The mass spectrum is analyzed for the protonated molecular ion [M+H]⁺.

-

Expected Result: The Lapatinib 2-Fluoro Impurity has the same molecular formula (C₂₉H₂₆ClFN₄O₄S) and molecular weight (581.06 g/mol ) as Lapatinib.[1][14] The expected [M+H]⁺ ion would be observed at m/z 582.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of the impurity, as it provides detailed information about the connectivity of atoms. ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve a sufficient amount (5-10 mg) of the purified impurity in a deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: This spectrum will confirm the overall proton framework. Key differences compared to Lapatinib will appear in the aromatic region, specifically in the chemical shifts and coupling patterns of the protons on the 2-fluorobenzyl ring.

-

¹³C NMR: This provides information on the carbon skeleton. The carbon atoms directly bonded to or near the fluorine atom will show characteristic C-F coupling constants and shifts.

-

¹⁹F NMR: This is a highly specific and sensitive experiment for fluorinated compounds.[15][16][17] It will show a single resonance for the fluorine atom. The chemical shift of this signal will be distinct for the 2-fluoro isomer compared to the 3-fluoro position in Lapatinib, providing definitive proof of the fluorine's location. This technique is advantageous due to its 100% natural abundance and the absence of background signals.[17]

Summary of Analytical Data

The following table summarizes the expected analytical data for the Lapatinib 2-Fluoro Impurity, which allows for its clear differentiation from the parent API.

| Parameter | Expected Result for Lapatinib | Expected Result for 2-Fluoro Impurity | Rationale for Differentiation |

| HPLC Relative Retention Time (RRT) | 1.00 | ~0.95 - 1.05 (Method Dependent) | The different position of the fluorine atom slightly alters the molecule's polarity and interaction with the stationary phase, leading to a different retention time. |

| Mass Spectrum [M+H]⁺ (m/z) | 582.1 | 582.1 | Identical mass; MS confirms molecular weight but does not differentiate isomers. |

| ¹H NMR (Aromatic Region) | Characteristic signals for a 3-substituted fluorobenzyl ring. | Different chemical shifts and coupling patterns for a 2-substituted fluorobenzyl ring. | The electronic environment of the aromatic protons is altered by the fluorine's position, changing their NMR signals. |

| ¹⁹F NMR Chemical Shift (ppm) | Single resonance at a characteristic shift for a 3-fluoro position. | Single resonance at a different, distinct chemical shift characteristic of a 2-fluoro position. | The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing unambiguous confirmation of the isomer's identity. |

Conclusion and Outlook

The Lapatinib 2-Fluoro Impurity is a critical process-related impurity whose control is essential for ensuring the quality and safety of the final drug product. Its formation is directly linked to the purity of the synthetic precursors. This guide has provided a comprehensive framework for understanding, synthesizing, and characterizing this impurity. The deliberate synthesis of a high-purity reference standard is the first crucial step. A subsequent analytical strategy, combining a high-resolution RP-HPLC method with definitive spectroscopic techniques like MS and, most importantly, ¹⁹F NMR, provides a robust system for its identification and quantification. By implementing these methodologies, pharmaceutical manufacturers can effectively monitor and control this impurity, adhering to the stringent requirements of global regulatory agencies and delivering a safe and effective therapy to patients.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

- Kirk, K. L. (2008). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 129(10), 879-889.

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Babu, B., Bala, K., & Haribabu, B. (2011). Development and validation of HPLC method for the estimation of lapatinib in bulk drugs and pharmaceutical formulations. Semantic Scholar. [Link]

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 3(4), 383-393.

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

-

Dorkoosh, F. A., et al. (2014). Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products. Journal of Chromatographic Science, 53(5), 765-771. [Link]

-

Ivaturi, R., Sastry, M. T., & Satyaveni, S. (2017). Development and validation of stability indicating HPLC method for the determination of lapatinib impurities in bulk and finished formulations. International Journal of Pharmaceutical Sciences and Research, 8(7), 3081-3091. [Link]

- Google Patents. (n.d.). Methods for detecting and reducing impurities of Lapatinib and salts thereof.

-

Rajeswari, S., et al. (2022). Analytical Method Development and Validation for Estimation of Lapatinib in Formulation by RP-HPLC with Stability Indicating. Research Journal of Pharmacy and Technology, 15(10), 4529-4534. [Link]

-

Dorkoosh, F. A., et al. (2014). Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry. Journal of Chromatographic Science, 53(5), 765-771. [Link]

-

PubMed. (2025). The Analytical Method Development for Genotoxic Impurities of Lapatinib Ditosylate Monohydrate by Reversed Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

-

ResearchGate. (n.d.). Forced Degradation Studies of Lapatinib. ResearchGate. [Link]

-

Scribd. (n.d.). Development and Validation of HPLC Method For The Estimation of Lapatinib in Bulk Drugs and Pharmaceutical Formulations. Scribd. [Link]

-

ResearchGate. (n.d.). Forced Degradation Studies of Lapatinib. ResearchGate. [Link]

-

Nadh, R. V., Kumar, K., & Nagoji, K. (2012). A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard. Indian Journal of Pharmaceutical Sciences, 74(4), 318-322. [Link]

-

Pharmaffiliates. (n.d.). Lapatinib-impurities. Pharmaffiliates. [Link]

-

Acanthus Research. (2015). Lapatinib Potentially Genotoxic Impurities. Acanthus Research Inc. [Link]

- Google Patents. (n.d.). Method for detecting impurity content in lapatinib through combination of LC-MS and MS.

-

U.S. Food and Drug Administration. (2006). CPY Document. accessdata.fda.gov. [Link]

-

Daicel Pharma Standards. (n.d.). Lapatinib Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

-

SynZeal. (n.d.). Lapatinib Impurities. SynZeal. [Link]

-

ACTIZA Industry. (n.d.). N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine bis(4-methylbenzenesulfonate). ACTIZA Industry. [Link]

- Google Patents. (n.d.). Process for the preparation of lapatinib.

- Google Patents. (n.d.). Synthetic method of lapatinib.

-

Malenga, A., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]

-

SynThink Research Chemicals. (n.d.). Lapatinib 2-Fluoro Analog. SynThink Research Chemicals. [Link]

-

Axios Research. (n.d.). Lapatinib Impurity 2. Axios Research. [Link]

-

ResearchGate. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. ResearchGate. [Link]

-

Jakes, K., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(34), 6953-6961. [Link]

-

Jakes, K., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

-

Pharmaffiliates. (n.d.). N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-N-(6-(5-(((2-(methylsulfonyl)ethyl)(nitroso)amino)methyl)furan-2-yl)quinazolin-4-yl)nitrous amide. Pharmaffiliates. [Link]

-

Mohamadi, K. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different dosage forms. Diva-portal.org. [Link]

-

Pharmaffiliates. (n.d.). N-(4-((3-Fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine bis(4-methylbenzenesulfonate). Pharmaffiliates. [Link]

Sources

- 1. Lapatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]

- 9. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]

- 10. academic.oup.com [academic.oup.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rjptonline.org [rjptonline.org]

- 13. ijpsr.com [ijpsr.com]

- 14. synthinkchemicals.com [synthinkchemicals.com]

- 15. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Impurity Profiling in Kinase Inhibitor Development

An In-depth Technical Guide to the Physicochemical Properties of Lapatinib 2-Fluoro Impurity

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR/ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2] Its role in the treatment of HER2-positive breast cancer is well-established. The manufacturing process of any active pharmaceutical ingredient (API) is a complex multi-step synthesis where the potential for side reactions and the carry-over of impurities from starting materials is a significant concern. Rigorous characterization and control of these impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.

This technical guide provides an in-depth analysis of a critical process-related impurity of Lapatinib: N-{3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)furan-2-yl]quinazoline-4-amine , commonly known as Lapatinib 2-Fluoro Impurity.[3][4] This positional isomer of Lapatinib, where the fluorine atom is located at the 2-position of the benzyloxy substituent instead of the 3-position, serves as an essential reference standard for analytical chemists and drug development professionals. Understanding its physicochemical properties is paramount for developing robust analytical methods for its detection and control.

Genesis and Scientific Significance of the 2-Fluoro Impurity

1.1. Formation Pathways: A Lesson in Precursor Purity

The Lapatinib 2-Fluoro Impurity is primarily a process-related impurity. Its formation is a direct consequence of impurities present in the starting materials used in the synthesis of Lapatinib. The key precursor, 3-chloro-4-[(3-fluorobenzyl)oxy]aniline, can contain its own 2-fluoro isomer. If this isomeric precursor is not adequately removed, it will proceed through the synthetic steps, ultimately yielding the 2-Fluoro Impurity in the final API.

A patent for Lapatinib manufacturing highlights this direct correlation, noting that a batch of the aniline precursor containing just 0.066% of the 2-fluoro isomer resulted in a final Lapatinib product containing 0.024% of the 2-Fluoro Impurity.[3] This underscores the criticality of stringent quality control on all raw materials and intermediates. While less common, unintended fluorination or molecular rearrangements under specific reaction conditions could also theoretically contribute to its formation.[3]

1.2. Importance in Research and Quality Control

The Lapatinib 2-Fluoro Impurity is more than a mere contaminant; it is a vital scientific tool:

-

Analytical Reference Standard : Its primary role is as a well-characterized reference standard for the development and validation of stability-indicating analytical methods, such as RP-HPLC.[3] This allows for accurate quantification and control of this impurity in batches of Lapatinib, ensuring product quality and consistency.[5]

-

Structure-Activity Relationship (SAR) Studies : As a close structural analog, the impurity is invaluable for probing the specific binding interactions of Lapatinib within the ATP-binding pocket of EGFR and HER2 kinases.[3]

-

Understanding Drug Resistance : Research has demonstrated that mutations in the HER2 kinase domain can alter the binding orientation of Lapatinib, leading to drug resistance.[3] By studying how subtle electronic and steric changes—such as the repositioning of a fluorine atom—affect binding, researchers can gain profound insights into overcoming these resistance mechanisms.[3]

Structural Elucidation and Spectroscopic Profile

Unambiguous identification of the 2-Fluoro Impurity and its differentiation from the parent API is achieved through a combination of advanced spectroscopic techniques. Given their isomeric nature, mass spectrometry alone is insufficient, making Nuclear Magnetic Resonance (NMR) the definitive tool for structural confirmation.

Sources

- 1. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lapatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. benchchem.com [benchchem.com]

- 4. veeprho.com [veeprho.com]

- 5. US8927558B2 - Methods for detecting and reducing impurities of Lapatinib and salts thereof - Google Patents [patents.google.com]

Introduction: The Imperative of Purity in Targeted Cancer Therapy

An In-Depth Technical Guide to Lapatinib 2-Fluoro Impurity for Drug Development Professionals

Lapatinib is a potent, orally active small-molecule drug that functions as a dual tyrosine kinase inhibitor.[1][2] It targets the intracellular ATP-binding sites of both the Epidermal Growth Factor Receptor (EGFR/ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[2][3] This dual inhibition blocks signal transduction pathways that drive the proliferation and survival of tumor cells, making Lapatinib a cornerstone in the treatment of HER2-positive advanced or metastatic breast cancer.[1][4]

In the landscape of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric but a critical factor that directly impacts the safety and efficacy of the final drug product.[5] Regulatory bodies such as the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over impurities.[5] This guide provides a detailed technical overview of a key process-related impurity of Lapatinib, the 2-Fluoro positional isomer, offering insights for researchers and scientists in analytical development, quality control, and process chemistry.

Core Identification and Physicochemical Properties

The Lapatinib 2-Fluoro Impurity is a positional isomer of the parent drug, differing only in the location of the fluorine atom on the benzyloxy substituent. This subtle structural variance underscores the need for high-resolution analytical techniques for its detection and quantification.[3]

| Parameter | Value | Source(s) |

| IUPAC Name | N-(3-chloro-4-((2-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine | [6][7] |

| CAS Number | 1393112-45-2 | [3][4][6][7][8][9] |

| Molecular Formula | C₂₉H₂₆ClFN₄O₄S | [3][6][7][8] |

| Molecular Weight | 581.06 g/mol | [4][6] |

Genesis of the Impurity: A Lesson in Process Control

The formation of the Lapatinib 2-Fluoro Impurity is primarily a direct consequence of the purity of the starting materials used in the multi-step synthesis of Lapatinib.[3] The key precursor, 3-chloro-4-[(3-fluorobenzyl)oxy]aniline, is synthesized to introduce the fluorobenzyl ether moiety. If the fluorobenzyl starting material contains its own positional isomer (i.e., 2-fluorobenzyl bromide instead of 3-fluorobenzyl bromide), this will lead to the formation of an isomeric aniline precursor.

This contaminated precursor then proceeds through the subsequent reaction steps, ultimately yielding the Lapatinib 2-Fluoro Impurity in the final API. Patent literature reveals a direct correlation: a batch of 3-chloro-4-[(3-fluorobenzyl)oxy]aniline containing 0.066% of the 2-fluoro isomer impurity resulted in the final Lapatinib product containing 0.024% of this specific impurity.[3] This highlights the principle that impurity control is not just a final purification challenge but a continuous process that begins with rigorous qualification of all raw materials and intermediates.

Caption: Formation pathway of Lapatinib 2-Fluoro Impurity from contaminated starting materials.

Analytical Protocol: Chromatographic Separation and Quantification

The structural similarity between Lapatinib and its 2-Fluoro impurity necessitates a high-resolution analytical method for accurate separation and quantification. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for this purpose.[3][10][11]

Expertise in Method Development: The 'Why' Behind the Protocol

-

Column Choice (C18): A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for moderately non-polar molecules like Lapatinib and its impurities. The subtle difference in polarity due to the fluorine atom's position is sufficient for resolution on a high-efficiency C18 column.

-

Gradient Elution: An isocratic elution (constant mobile phase composition) is often insufficient to separate closely eluting peaks with good resolution in a reasonable timeframe. A gradient elution, where the proportion of the strong organic solvent (e.g., acetonitrile) is gradually increased, is employed. This allows for the elution of the main Lapatinib peak and its more retained impurities with sharp, symmetrical peak shapes.

-

Mobile Phase pH: The mobile phase is buffered (e.g., with ammonium formate at pH 4.5) to control the ionization state of the analyte.[12] Lapatinib has multiple basic nitrogen atoms. Maintaining a consistent pH ensures reproducible retention times and peak shapes, which is critical for method validation and routine use.

-

UV Detection: UV detection is suitable as the quinazoline core of Lapatinib and its impurities contains a strong chromophore. A specific wavelength, such as 261 nm, is chosen to maximize sensitivity for both the API and the impurities of interest.[12]

Step-by-Step HPLC Protocol

This protocol is a representative methodology based on published methods for Lapatinib impurity analysis.[11][12]

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

-

-

Chromatographic Conditions:

-

Column: Zorbax Eclipse C18 (100 x 4.6 mm, 3.5 µm) or equivalent.[12]

-

Mobile Phase A: 10 mM Ammonium Formate buffer, pH adjusted to 4.5 with Formic Acid.[12]

-

Mobile Phase B: Acetonitrile.[12]

-

Diluent: Acetonitrile and Water (60:40 v/v).[12]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 45°C.[11]

-

Detection Wavelength: 261 nm.[12]

-

Injection Volume: 5 µL.[12]

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 40 60 25 20 80 30 20 80 32 70 30 | 35 | 70 | 30 |

-

-

Sample and Standard Preparation:

-

Reference Standard: Prepare a stock solution of Lapatinib 2-Fluoro Impurity reference standard in the diluent. Further dilute to a known concentration (e.g., 1 µg/mL) for quantification.

-

Sample Solution: Accurately weigh and dissolve the Lapatinib API or drug product in the diluent to a specified concentration (e.g., 1 mg/mL).

-

System Suitability: Inject a solution containing both Lapatinib and the 2-Fluoro Impurity to ensure adequate resolution between the two peaks.

-

-

Data Analysis:

-

Identify the peak corresponding to the 2-Fluoro impurity in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the impurity by comparing the peak area in the sample to the peak area of the known concentration reference standard. The amount of impurity is typically reported as a percentage relative to the main API peak.

-

Caption: Analytical workflow for the quantification of Lapatinib 2-Fluoro Impurity using RP-HPLC.

Conclusion: The Role of Reference Standards in Ensuring Drug Quality

The Lapatinib 2-Fluoro Impurity serves as a critical reference standard in the pharmaceutical industry.[7] Its availability allows for the development and validation of robust, stability-indicating analytical methods capable of ensuring the purity and quality of the Lapatinib API.[3] Understanding its origin, structure, and analytical behavior is paramount for process chemists and quality control scientists to control its presence, meet stringent regulatory requirements, and ultimately safeguard patient health.

References

-

Lapatinib 2-Fluoro Impurity | Research Compound - Benchchem.

-

Lapatinib 2-Fluoro Impurity | CAS 1393112-45-2 - Veeprho.

-

Lapatinib 2-Fluoro Impurity - SRIRAMCHEM.

-

Methods for detecting and reducing impurities of Lapatinib and salts thereof - Google Patents.

-

The Analytical Method Development for Genotoxic Impurities of Lapatinib Ditosylate Monohydrate by Reversed Phase High-Performance Liquid Chromatography - PubMed.

-

Analytical Method Development for Genotoxic Impurities of Lapatinib Ditosylate Monohydrate by Reversed Phase High-Performance Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic.

-

Method for determining content of impurities in lapatinib by using lc-ms/ms - Google Patents.

-

Lapatinib Impurity 2 - Axios Research.

-

Lapatinib 2-Fluoro Analog | 1393112-45-2 - SynThink Research Chemicals.

-

A Stability Indicating RP-HPLC Method for the Determination of Lapatinib and its Related Substances in Bulk and Pharmaceutical Dosage Forms.

-

Lapatinib Impurities - SynZeal.

-

Lapatinib 2-Fluoro Impurity | 1393112-45-2 - ChemicalBook.

-

Lapatinib-impurities - Pharmaffiliates.

-

Lapatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards.

-

Lapatinib Impurities and Related Compound - Veeprho.

-

Synthetic method of lapatinib - CN103159747A - Google Patents.

-

Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications.

Sources

- 1. veeprho.com [veeprho.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. benchchem.com [benchchem.com]

- 4. Lapatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. US8927558B2 - Methods for detecting and reducing impurities of Lapatinib and salts thereof - Google Patents [patents.google.com]

- 6. veeprho.com [veeprho.com]

- 7. Lapatinib 2-Fluoro Impurity - SRIRAMCHEM [sriramchem.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. Lapatinib 2-Fluoro Impurity | 1393112-45-2 [m.chemicalbook.com]

- 10. The Analytical Method Development for Genotoxic Impurities of Lapatinib Ditosylate Monohydrate by Reversed Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. ijpsr.com [ijpsr.com]

The 2-Fluoro Impurity of Lapatinib: A Case Study in Structure-Activity Relationship (SAR) Dynamics

A Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of targeted cancer therapy, Lapatinib stands as a crucial dual tyrosine kinase inhibitor, effectively targeting the HER2/neu and epidermal growth factor receptors (EGFR).[1] The manufacturing and synthesis of such a complex molecule invariably lead to the formation of impurities. While often viewed as mere contaminants to be controlled, these structurally related impurities can serve as invaluable tools in structure-activity relationship (SAR) studies. This guide delves into the specific case of the Lapatinib 2-Fluoro Impurity, a positional isomer of the parent drug. We will explore its origin, its potential impact on biological activity, and provide a comprehensive experimental framework for its characterization and evaluation. This analysis serves not only to understand a specific impurity but also to illustrate a broader principle: leveraging impurities to deepen our understanding of a drug's interaction with its biological targets.

Foundational Concepts: Lapatinib, SAR, and the Significance of Fluorine

Lapatinib: Mechanism of Action

Lapatinib is an orally active small molecule that reversibly inhibits the intracellular ATP-binding sites of both EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases.[2][3] In many cancers, particularly certain types of breast cancer, the overexpression of these receptors leads to uncontrolled cell proliferation and survival.[1] By blocking the autophosphorylation and activation of these receptors, Lapatinib effectively interrupts downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell growth arrest and apoptosis.[2][4] Its ability to act on the intracellular domain makes it a vital therapeutic option, even in some cases of resistance to antibody-based therapies like trastuzumab which target the extracellular domain.[2][4]

The Imperative of Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of medicinal chemistry, investigating how the chemical structure of a compound influences its biological activity.[5][6] By systematically modifying parts of a molecule—the pharmacophore, auxophore, and solubilizing groups—researchers can optimize for potency, selectivity, and pharmacokinetic properties. The 4-anilinoquinazoline core of Lapatinib is its ATP-mimetic scaffold, while the aniline group at the C4 position is crucial for fitting into a hydrophobic back pocket, a key determinant of kinase selectivity.[5][6] Studying analogs, such as process impurities, provides direct insight into which structural features are critical for its function.

The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[7][8] Its unique characteristics are highly influential:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a metabolically labile position with fluorine can block oxidative metabolism, thereby increasing the drug's half-life.[9]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can also influence the conformation of the molecule to better fit a binding pocket.[8][10]

-

Physicochemical Properties: Fluorine substitution can significantly alter a molecule's lipophilicity and pKa. Lowering the pKa of nearby basic amines can reduce ionization at physiological pH, potentially improving membrane permeability and oral bioavailability.[10]

The Lapatinib 2-Fluoro Impurity: An SAR Probe

Chemical Identity and Origin

The Lapatinib 2-Fluoro Impurity is a positional isomer of Lapatinib. The fluorine atom is located at the 2-position of the benzyl ring, as opposed to the 3-position in the parent drug.[11]

Table 1: Structural Comparison of Lapatinib and its 2-Fluoro Impurity

| Compound | Structure | IUPAC Name |

|---|---|---|

| Lapatinib |  |

N-[3-chloro-4-[(3-fluorophenyl )methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine[12] |

| Lapatinib 2-Fluoro Impurity |  | N-(3-chloro-4-((2-fluorobenzyl )oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine[11] |

| N-(3-chloro-4-((2-fluorobenzyl )oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine[11] |

This impurity is not typically formed as a degradation product but arises from impurities in the starting materials.[13] Specifically, the synthesis of Lapatinib involves the precursor 3-chloro-4-[(3-fluorobenzyl)oxy]aniline. If this precursor is contaminated with its 2-fluoro isomer, this impurity will be carried through the synthetic process into the final active pharmaceutical ingredient (API).[13] One patent highlights that a precursor batch containing 0.066% of the 2-fluoro isomer resulted in a final Lapatinib product with 0.024% of the 2-Fluoro Impurity, demonstrating the direct link between precursor purity and the final product profile.[13]

Regulatory Context and the Rationale for Study

International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances, mandate the reporting, identification, and qualification of impurities above certain thresholds.[14][15][16]

-

Reporting Threshold: The level at which an impurity must be reported in regulatory filings, typically ≥0.05%.[14]

-

Identification Threshold: The level above which an impurity's structure must be determined, typically >0.10% for a maximum daily dose of ≤2g.[14][16]

-

Qualification Threshold: The level at which an impurity must be assessed for biological safety, typically >0.15% or 1.0 mg per day total intake (whichever is lower).[16]

While the levels reported for the 2-Fluoro Impurity may fall below these thresholds, studying it is critical.[13] Its close structural similarity to Lapatinib raises questions about its own pharmacological and toxicological profile. It could potentially contribute to the overall efficacy or side-effect profile of the drug product. Understanding its activity is a matter of both scientific diligence and ensuring comprehensive product safety.

A Framework for SAR Investigation

As a Senior Application Scientist, the following section outlines a robust, self-validating workflow to characterize the Lapatinib 2-Fluoro Impurity and determine its role in the structure-activity relationship.

Step 1: Impurity Isolation and Characterization

To conduct biological studies, a pure sample of the 2-Fluoro Impurity is required. Isolation from the bulk API is the most direct approach.

Protocol 1: Isolation by Preparative HPLC

-

Analytical Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that achieves baseline separation of Lapatinib, the 2-Fluoro Impurity, and other known impurities.[13]

-

Method Scale-Up: Scale the analytical method to a preparative HPLC system with a larger column and higher flow rate.

-

Fraction Collection: Inject the Lapatinib API mixture onto the preparative column. Monitor the eluent with a UV detector and collect the fraction corresponding to the retention time of the 2-Fluoro Impurity.

-

Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to yield the isolated solid impurity.

-

Purity and Identity Confirmation: Confirm the purity of the isolated material using the analytical HPLC method. Verify its identity and structure using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][17]

Step 2: In Vitro Biological Evaluation

This stage directly compares the biological activity of the impurity to the parent drug.

Protocol 2: Biochemical Kinase Inhibition Assay (EGFR/HER2)

This assay measures the direct inhibitory effect on the purified kinase enzymes. The ADP-Glo™ Kinase Assay is a common method.[18]

-

Reagent Preparation: Prepare solutions of recombinant human EGFR and HER2 enzymes, the appropriate kinase substrate (e.g., Poly(Glu, Tyr)), and ATP in kinase assay buffer.

-

Compound Dilution: Prepare serial dilutions of Lapatinib and the isolated 2-Fluoro Impurity in DMSO.

-

Kinase Reaction: In a 96-well plate, add the kinase enzyme, the test compound (or DMSO for control), and initiate the reaction by adding the ATP/substrate mixture. Incubate at 30°C for 45-60 minutes.[18][19]

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced. Add ADP-Glo™ Reagent to deplete unused ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.[18]

-

Data Analysis: Measure luminescence using a plate reader. The signal is proportional to kinase activity. Plot the percentage of inhibition against the compound concentration and calculate the IC50 value (the concentration required to inhibit 50% of kinase activity).

Protocol 3: Cell-Based Viability/Proliferation Assay

This assay determines the compound's effect on cancer cells that overexpress the target receptors.

-

Cell Culture: Culture HER2-positive breast cancer cell lines (e.g., SKBr3, BT-474) in appropriate media until they reach logarithmic growth phase.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of Lapatinib and the 2-Fluoro Impurity for 72 hours. Include untreated and vehicle (DMSO) controls.

-

Viability Measurement (Resazurin Assay): Add resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells reduce blue resazurin to pink, fluorescent resorufin.[20]

-

Data Analysis: Measure fluorescence with a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the GI50 or IC50 value.[20]

Table 2: Hypothetical In Vitro Activity Data

| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) | SKBr3 Cell Viability IC50 (nM) |

|---|---|---|---|

| Lapatinib | 10.8 | 9.2 | 15 |

| Lapatinib 2-Fluoro Impurity | To be determined | To be determined | To be determined |

| Staurosporine (Control) | 5 | 20 | 10 |

Step 3: In Vivo Evaluation (Conditional)

If the in vitro data reveals that the 2-Fluoro Impurity possesses significant activity (either comparable to or greater than Lapatinib), in vivo studies may be warranted to assess its efficacy and potential toxicity profile.

Protocol 4: Human Tumor Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[21][22]

-

Tumor Implantation: Subcutaneously implant cultured HER2-positive cancer cells (e.g., BT-474) into the flank of each mouse.[23]

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: Vehicle control, Lapatinib, and Lapatinib 2-Fluoro Impurity. Administer compounds orally once daily.[23]

-

Efficacy Measurement: Measure tumor volume with calipers two to three times per week. Monitor animal body weight as an indicator of toxicity.

-

Data Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

Interpretation and Implications for Drug Development

The data generated from this workflow will provide a clear picture of the 2-Fluoro Impurity's role in the SAR of Lapatinib.

-

Scenario 1: Impurity is Less Active. If the 2-Fluoro Impurity shows significantly lower activity in both biochemical and cellular assays, it would suggest that the 3-position of the fluorine is optimal for binding and cellular efficacy. This reinforces the current structure of Lapatinib and highlights the sensitivity of the EGFR/HER2 binding pocket to subtle conformational changes induced by the fluorine's position. The primary implication would be the need for stringent control of the 2-fluoro isomer in the starting materials to ensure product consistency.

-

Scenario 2: Impurity is Equally or More Active. If the impurity demonstrates comparable or superior potency, it becomes a valuable lead compound. This finding would indicate that the kinase binding pocket can accommodate a 2-fluoro substitution, potentially opening new avenues for intellectual property and the development of second-generation inhibitors. Further studies on its selectivity, pharmacokinetics, and toxicity would be essential.

-

Scenario 3: Impurity Shows a Different Selectivity Profile. The impurity might inhibit EGFR and HER2 with a different ratio compared to Lapatinib, or it might inhibit other kinases. This would provide crucial information about the molecular features that govern kinase selectivity, aiding in the design of more targeted or, conversely, rationally designed multi-targeted inhibitors.

Conclusion

The Lapatinib 2-Fluoro Impurity is more than a simple process-related substance to be monitored; it is a key that can unlock a deeper understanding of Lapatinib's structure-activity relationship. By systematically isolating, characterizing, and evaluating this molecule, researchers can gain invaluable insights into the nuanced interactions between the drug and its targets. This approach transforms a routine quality control issue into a strategic scientific investigation, demonstrating how a thorough understanding of impurities can reinforce the rationale behind the parent drug's design, ensure product safety, and potentially uncover new therapeutic opportunities.

References

-

Shin, J. Y., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 269–274. [Link][21]

-

ResearchGate. (n.d.). Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. Retrieved from [Link][5]

-

SpringerLink. (n.d.). Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. Retrieved from [Link][2]

-

Perez-Soler, R., et al. (2012). Lapatinib for Advanced or Metastatic Breast Cancer. Clinical Medicine Insights: Oncology, 6, 249–262. [Link][3]

-

De Rycker, M., et al. (2019). Structure–Bioactivity Relationships of Lapatinib Derived Analogs against Schistosoma mansoni. ACS Medicinal Chemistry Letters, 10(11), 1591–1596. [Link][24]

-

Patsnap Synapse. (2024). What is the mechanism of Lapatinib Ditosylate Hydrate?. Retrieved from [Link][4]

-

Veeprho. (n.d.). Lapatinib Impurities and Related Compound. Retrieved from [Link][25]

-

MDPI. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(21), 6679. [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link][14]

-

ACS Publications. (2009). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 52(21), 6755–6762. [Link][9]

-

Dykes, D. J., et al. (1987). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Contributions to Oncology, 26, 1-22. [Link][23]

-

Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link][26]

-

Liu, X., et al. (2021). Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. Cancer Chemotherapy and Pharmacology, 88(1), 13–24. [Link][27]

-

ACS Publications. (2011). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link][10]

-

PubMed. (2012). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 143, 174-181. [Link][7]

-

Taylor & Francis Online. (2012). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 143, 174-181. [Link][8]

-

El-Damasy, D. A., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 27(19), 6296. [Link][6]

-

SynZeal. (n.d.). Lapatinib Impurities. Retrieved from [Link][28]

-

European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link][15]

-

MDPI. (2021). Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. Cancers, 13(11), 2667. [Link][29]

-

International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link][30]

-

Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link][31]

-

Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link][22]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. Retrieved from [Link][32]

-

Daicel Pharma. (n.d.). Lapatinib Impurities Manufacturers & Suppliers. Retrieved from [Link][33]

-

Pharmaffiliates. (n.d.). Lapatinib and its Impurities. Retrieved from [Link][34]

-

FDA. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link][16]

-

Pharmaffiliates. (n.d.). Lapatinib and its Impurities. Retrieved from [Link][35]

-

PubMed. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Bio-protocol, 11(12), e4051. [Link][20]

-

ResearchGate. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link][36]

-

NIH PMC. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 86(15), 7486–7493. [Link][37]

-

BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link][19]

-

NIH PMC. (2008). Assay for Isolation of Inhibitors of Her2-Kinase Expression. Methods in Molecular Biology, 439, 159–166. [Link][38]

-

SynThink Research Chemicals. (n.d.). Lapatinib 2-Fluoro Analog. Retrieved from [Link][17]

-

Veeprho. (n.d.). Lapatinib 2-Fluoro Impurity. Retrieved from [Link][11]

-

PubMed. (2007). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. Expert Opinion on Biological Therapy, 7(2), 257-268. [Link][39]

-

PubMed. (2006). Lapatinib: a novel dual tyrosine kinase inhibitor with activity in solid tumors. The Annals of Pharmacotherapy, 40(3), 413-420. [Link][40]

-

SynZeal. (n.d.). Lapatinib Impurity 2. Retrieved from [Link][41]

Sources

- 1. Lapatinib - Wikipedia [en.wikipedia.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. veeprho.com [veeprho.com]

- 12. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 15. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 16. fda.gov [fda.gov]

- 17. synthinkchemicals.com [synthinkchemicals.com]

- 18. promega.com [promega.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Xenograft Models - Creative Biolabs [creative-biolabs.com]

- 23. karger.com [karger.com]

- 24. Structure–Bioactivity Relationships of Lapatinib Derived Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 25. veeprho.com [veeprho.com]

- 26. crownbio.com [crownbio.com]

- 27. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Lapatinib Impurities | SynZeal [synzeal.com]

- 29. Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors [mdpi.com]

- 30. jpionline.org [jpionline.org]

- 31. creative-bioarray.com [creative-bioarray.com]

- 32. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]

- 33. Lapatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 34. pharmaffiliates.com [pharmaffiliates.com]

- 35. pharmaffiliates.com [pharmaffiliates.com]

- 36. rsc.org [rsc.org]

- 37. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. Lapatinib: a novel dual tyrosine kinase inhibitor with activity in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. Lapatinib Impurity 2 | SynZeal [synzeal.com]

A Comparative Analysis of the Biological Activity of Lapatinib and Its 2-Fluoro Impurity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2), playing a crucial role in the treatment of HER2-positive breast cancer.[1][2][3] The presence of impurities in active pharmaceutical ingredients (APIs) necessitates a thorough evaluation of their potential biological impact to ensure drug safety and efficacy. This technical guide provides a comprehensive framework for comparing the biological activity of Lapatinib with a specific process-related impurity, the Lapatinib 2-Fluoro Impurity. While direct comparative data for this specific impurity is not extensively available in public literature, this guide synthesizes established principles of medicinal chemistry and kinase inhibitor structure-activity relationships (SAR) to postulate potential activity differences. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers to conduct a robust head-to-head comparison.

Introduction: The Significance of Lapatinib and Impurity Profiling

Lapatinib's clinical success stems from its ability to interrupt the HER2/neu and EGFR signaling pathways, which are often overexpressed in certain types of breast cancer.[1][4] It functions as a reversible, ATP-competitive inhibitor, binding to the intracellular kinase domains of EGFR and HER2.[2][5] This action prevents receptor autophosphorylation and downstream activation of critical cell proliferation and survival pathways, namely the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[2][6]

The manufacturing process of any API, including Lapatinib, can lead to the formation of impurities. Regulatory bodies mandate the identification and control of these impurities. Understanding the biological activity of an impurity is paramount; an impurity with significant on-target or off-target activity could alter the therapeutic window or toxicity profile of the final drug product.

The Lapatinib 2-Fluoro Impurity is characterized by an additional fluorine atom at the 2-position of the 3-fluorobenzyl ether moiety. Based on the well-established structure-activity relationship of Lapatinib, this structural modification could potentially influence its biological activity.

The Molecular Basis of Lapatinib's Activity and the Postulated Impact of 2-Fluoro Substitution

The interaction of Lapatinib with its target kinases is a finely tuned process dictated by its molecular structure. The 4-anilinoquinazoline core acts as a scaffold that mimics ATP, allowing it to bind within the kinase domain's ATP-binding pocket.[3] The 3-chloro-4-[(3-fluorobenzyl)oxy]phenyl group plays a critical role in enhancing the affinity and selectivity for both EGFR and HER2 through hydrophobic interactions within the binding site.[3]

Hypothesized Effects of 2-Fluoro Substitution:

The introduction of a fluorine atom at the 2-position of the benzyloxy ring could have several consequences:

-

Altered Binding Affinity: Fluorine is highly electronegative and can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds. The positioning of this additional fluorine atom could either enhance or diminish the binding affinity for EGFR and HER2 by altering the electronic distribution and steric interactions within the kinase's active site.

-

Modified Kinase Selectivity: The subtle change in the inhibitor's conformation and electronic properties due to the 2-fluoro group might alter its selectivity profile, not only between EGFR and HER2 but also against other kinases in the human kinome.

-

Impact on Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, metabolic stability, and membrane permeability, which in turn could affect its cellular potency and pharmacokinetic profile.

A Framework for Comparative Biological Evaluation

To rigorously compare the biological activity of Lapatinib and its 2-Fluoro impurity, a multi-tiered experimental approach is recommended, progressing from in vitro biochemical assays to cell-based functional assays.

In Vitro Biochemical Kinase Inhibition Assays

The foundational step is to determine the direct inhibitory effect of both compounds on the purified kinase domains of EGFR and HER2. This allows for a direct comparison of their intrinsic potencies.

Table 1: Postulated Comparative Kinase Inhibitory Activity

| Compound | Target Kinase | Parameter | Anticipated Value (nM) |

| Lapatinib | EGFR (ErbB1) | IC₅₀ | 10.8[7] |

| HER2 (ErbB2) | IC₅₀ | 9.2[8] | |

| Lapatinib 2-Fluoro Impurity | EGFR (ErbB1) | IC₅₀ | To be determined |

| HER2 (ErbB2) | IC₅₀ | To be determined |

IC₅₀: Half-maximal inhibitory concentration. The values for the impurity are unknown and would be the primary output of this experiment.

Experimental Protocol: Biochemical Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard radiometric assay to determine the IC₅₀ values.

Materials:

-

Recombinant human EGFR and HER2 kinase domains

-

Kinase-specific peptide substrate

-

Lapatinib and Lapatinib 2-Fluoro Impurity stock solutions (in DMSO)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Stop solution (e.g., 3% phosphoric acid)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Compound Dilution: Prepare a serial dilution of Lapatinib and the 2-Fluoro impurity in DMSO.

-

Assay Plate Preparation: Add the diluted compounds to a 96-well plate. Include a DMSO-only control (for 100% activity) and a no-enzyme control (for background).

-

Kinase Reaction:

-

Prepare a master mix containing the kinase reaction buffer, the respective kinase (EGFR or HER2), and the peptide substrate.

-

Add the master mix to each well of the assay plate.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding the stop solution.

-

Filtration and Washing: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Detection: Dry the filter plate, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the background counts from all wells.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cellular Assays for Antiproliferative Activity

Moving into a cellular context is crucial to assess the compounds' ability to inhibit cell growth driven by EGFR/HER2 signaling. Cell lines overexpressing these receptors, such as BT-474 (HER2-overexpressing breast cancer), are ideal models.

Table 2: Postulated Comparative Cellular Antiproliferative Activity

| Compound | Cell Line | Parameter | Anticipated Value (µM) |

| Lapatinib | BT-474 | IC₅₀ | ~0.1-0.2[8] |

| Lapatinib 2-Fluoro Impurity | BT-474 | IC₅₀ | To be determined |

Experimental Protocol: Cell Viability Assay (MTT)